molecular formula C10H6ClFN2O2 B12108896 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-31-6

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12108896
CAS No.: 1152536-31-6
M. Wt: 240.62 g/mol
InChI Key: XDFPSRLSPYUACT-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 4-chloro-2-fluorophenyl substituent at position 1 of the pyrazole ring and a carboxylic acid group at position 3. Pyrazole-based compounds are widely studied for their diverse pharmacological and agrochemical applications, often attributed to their ability to modulate enzyme activity or receptor binding through electronic and steric effects.

Properties

CAS No.

1152536-31-6

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

XDFPSRLSPYUACT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Knorr Pyrazole Synthesis

The Knorr synthesis remains the most widely used method for constructing the pyrazole core. Reacting 4-chloro-2-fluorophenylhydrazine with 1,3-diketones or their equivalents under acidic conditions forms the pyrazole ring. For example:

  • Ethyl 3-oxobutanoate reacts with 4-chloro-2-fluorophenylhydrazine in glacial acetic acid and HCl at reflux (5–6 hours), yielding ethyl 1-(4-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylate .

  • Regioselectivity is controlled by the electron-withdrawing effects of the substituents, directing the phenyl group to position 1 and the ester to position 3.

Typical Conditions :

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–100°C

  • Yield: 68–85%

Optimization of Regioselectivity

  • Microwave-assisted synthesis reduces reaction time to 30–60 minutes while maintaining yields >75%.

  • Polar aprotic solvents (e.g., DMF) improve regiocontrol in challenging substrates.

Hydrolysis of Pyrazole-3-Carboxylate Esters

Alkaline Hydrolysis

The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) :

  • Procedure : Ethyl 1-(4-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylate is treated with 3 equiv LiOH in dioxane/water (1:1) at room temperature for 16 hours.

  • Yield : 90–98% after acidification and recrystallization.

Key Data :

ParameterValue
Reaction Time12–24 hours
Purity (HPLC)≥98%
Scale-Up FeasibilityDemonstrated at 100 g

Acidic Hydrolysis

  • Trifluoroacetic acid (TFA) in dichloromethane selectively hydrolyzes esters without affecting sensitive substituents.

Alternative Methods: Halogenation and Carboxylation

Grignard Carboxylation

A less common but efficient approach involves halogenated pyrazole intermediates:

  • 3-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole undergoes Grignard exchange with i-PrMgCl.

  • Reaction with CO₂ at −25°C introduces the carboxylic acid group.

Performance Metrics :

  • Total Yield (3 steps): 64%

  • Purity: ≥99.5% (GC)

Diazotization and Coupling

  • 4-Amino-pyrazole derivatives are diazotized and coupled with potassium trifluoroborate reagents, followed by oxidation to install the carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldReference
Knorr SynthesisHigh regioselectivity, scalableRequires acidic conditions75–85%
Alkaline HydrolysisHigh yield, mild conditionsLong reaction time90–98%
Grignard CarboxylationAvoids regioselectivity issuesMulti-step, sensitive to moisture64%

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

The compound is primarily recognized for its ability to act as an enzyme inhibitor. It has been studied for its interactions with various molecular targets, particularly in the context of anti-inflammatory and anticancer therapies.

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit strong inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Specific studies have reported IC values for COX-2 inhibition as low as 0.01 µM, suggesting significant potential for developing new anti-inflammatory medications.
  • Anticancer Activity : The compound has also shown promise in anticancer studies. Certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines, with some exhibiting IC values as low as 0.01 µM against MCF7 breast cancer cells. This suggests a mechanism of action that could be exploited for therapeutic interventions.

Agricultural Chemistry

The applications of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid extend into agricultural chemistry, where it may be used in the development of herbicides or fungicides due to its biological activity.

  • Pesticidal Properties : Preliminary studies indicate that pyrazole derivatives can exhibit herbicidal or fungicidal properties, making them candidates for further research in crop protection strategies.

Material Science

In material science, the compound's unique structural features may lead to applications in the development of novel materials or coatings that require specific chemical properties.

Case Studies and Research Findings

Study Focus Findings
Study on COX InhibitionAnti-inflammatoryDemonstrated strong inhibition of COX-2 with IC values as low as 0.01 µM.
Anticancer ResearchCytotoxicityCertain derivatives showed significant cytotoxic effects against MCF7 cells, indicating potential for cancer therapy.
Agricultural Chemistry StudyHerbicidal ActivityInitial findings suggest potential use as a herbicide due to biological activity.

Synthesis and Mechanism of Action

The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves several chemical reactions that incorporate the halogenated phenyl group into the pyrazole structure. The specific halogen substitutions (chlorine and fluorine) are thought to enhance its potency and alter its pharmacokinetic properties compared to analogs without such substitutions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Functional Groups Reference
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (Target Compound) Not provided C₁₀H₆ClFN₂O₂* ~241.45 (calc.) 4-Cl-2-F-phenyl (position 1) Carboxylic acid (pos. 3) -
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 2379321-22-7 C₁₂H₁₀ClFN₂O 252.67 4-Cl-2-F-phenyl (pos. 1); methyl (pos. 3,5); aldehyde (pos. 4) Aldehyde
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 1152535-34-6 C₁₀H₇FN₂O₂ 206.18 4-F-phenyl (pos. 1) Carboxylic acid (pos. 3)
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 618382-92-6 C₁₆H₈Cl₃FN₂O₂ 394.61 4-Cl-phenyl (pos. 1); 2,4-diCl-5-F-phenyl (pos. 3) Carboxylic acid (pos. 5)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Not provided C₁₇H₁₁Cl₃N₂O₂ 397.63 2,4-diCl-phenyl (pos. 1); 4-Cl-phenyl (pos. 5); methyl (pos. 4) Carboxylic acid (pos. 3)
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Not provided C₁₆H₁₀ClFN₂O₂ 316.72 2-Cl-phenyl (pos. 1); 4-F-phenyl (pos. 3) Carboxylic acid (pos. 5)

*Inferred molecular formula based on structural analysis.

Key Findings:

Position of Carboxylic Acid Group The target compound’s carboxylic acid at position 3 distinguishes it from analogs like 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (carboxylic acid at position 5) .

Substituent Effects on the Aromatic Ring

  • The 4-chloro-2-fluorophenyl group in the target compound contrasts with simpler substituents in 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (4-F-phenyl) . The additional chlorine atom increases lipophilicity (logP) and may enhance membrane permeability but could reduce aqueous solubility.

Steric and Electronic Effects

  • Methyl groups (e.g., in 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ) introduce steric hindrance, which can block metabolic oxidation sites, improving metabolic stability.

Metabolic and Pharmacokinetic Considerations

  • The electron-withdrawing Cl and F substituents on the phenyl ring in the target compound may slow Phase I oxidation (e.g., cytochrome P450-mediated metabolism), as seen in structurally related celecoxib derivatives .
  • Carboxylic acid-containing pyrazoles generally undergo Phase II conjugation (e.g., glucuronidation), which may influence excretion rates compared to non-ionizable analogs .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. Research indicates its potential in medicinal chemistry, particularly as an anti-inflammatory, anticancer, and antimicrobial agent. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • IUPAC Name : 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
  • Molecular Formula : C13H10ClFN2O2
  • Molecular Weight : 280.69 g/mol
  • CAS Number : 1152536-23-6
  • InChI Key : AALLNSDDKGMNKD-UHFFFAOYSA-N

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily through its interactions with specific molecular targets within biological systems. Notable activities include:

  • Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Anticancer Properties : Research indicates significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

The biological effects of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid are primarily attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

Anticancer Activity

A study evaluated the compound's cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results are summarized in Table 1.

Cell LineIC50 (µM)References
MCF73.79
SF-26812.50
NCI-H46042.30

These findings indicate that the compound exhibits potent inhibitory effects on cancer cell proliferation.

Anti-inflammatory Activity

In a separate study, the compound was tested for its ability to inhibit COX enzymes. The results demonstrated a significant reduction in COX activity at low micromolar concentrations, supporting its potential use in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are detailed in Table 2.

Bacterial StrainMIC (µg/mL)References
Staphylococcus aureus15
Escherichia coli30

Structure-Activity Relationship (SAR)

The structure of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid plays a crucial role in its biological activity. Modifications to the pyrazole ring or substituents on the aromatic ring can significantly impact potency and selectivity. Further studies are needed to explore these relationships comprehensively.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for high-yield production of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenylhydrazines with β-keto esters or analogous intermediates. Key parameters include:
  • Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective pyrazole ring formation .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions like decarboxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
  • Example Protocol :
StepReagentsConditionsYield
14-Chloro-2-fluoroaniline, ethyl acetoacetateReflux in ethanol, 12h65–70%
2Hydrolysis (NaOH, aqueous EtOH)60°C, 6h85–90%

Q. Which characterization techniques are essential for confirming the molecular structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 269.03 for C₁₀H₇ClFN₂O₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .
  • HPLC : Purity assessment using C18 columns (ACN/water mobile phase) .

Q. What are the common impurities or byproducts encountered during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted intermediates (e.g., ethyl ester derivatives) or regioisomeric pyrazole forms.
  • Mitigation Strategies :
  • pH Control : Acidic hydrolysis (HCl) minimizes ester remnants .
  • Chromatography : Gradient elution separates regioisomers .
  • Recrystallization : Ethanol/water mixtures improve crystallinity .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a hydrogen-bond donor .
  • Molecular Docking : Screens against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Adjust protonation states (pH 7.4) for accurate binding affinity estimates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity .
  • Mechanistic Profiling : Use transcriptomics to identify off-target effects (e.g., apoptosis pathways) .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate pharmacophores .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Sodium or lysine salts improve aqueous solubility (tested via shake-flask method) .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability .
  • Nanoformulation : Encapsulation in PLGA nanoparticles increases plasma half-life .

Data Contradiction Analysis

  • Example : Conflicting reports on catalytic efficiency in ester hydrolysis.
    • Root Cause : Varied reaction conditions (e.g., NaOH concentration, solvent polarity).
    • Resolution : Standardize protocols (e.g., 2M NaOH in 70% EtOH) and monitor via TLC .

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